2,2-Difluoro-2-phenylacetonitrile

Lipophilicity Drug Design ADME

2,2-Difluoro-2-phenylacetonitrile (CAS 2002-72-4) is an organofluorine compound with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol. It is characterized by a phenyl ring and a nitrile functional group, along with two fluorine atoms attached to the acetonitrile moiety.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 2002-72-4
Cat. No. B1600532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-phenylacetonitrile
CAS2002-72-4
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)(F)F
InChIInChI=1S/C8H5F2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H
InChIKeyZXRSVNNZHVTXIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-phenylacetonitrile (CAS 2002-72-4): An Overview for Procurement and Research


2,2-Difluoro-2-phenylacetonitrile (CAS 2002-72-4) is an organofluorine compound with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol. It is characterized by a phenyl ring and a nitrile functional group, along with two fluorine atoms attached to the acetonitrile moiety [1]. It is a colorless to pale yellow liquid at room temperature , typically available at 95% purity . This compound is not an end-use product but a specialized building block and synthetic intermediate, primarily valued for its unique difluorinated structure which imparts distinct physicochemical properties such as altered lipophilicity (LogP ~2.3-2.5) [2]. It is commonly employed as a precursor in the synthesis of complex organic molecules, including pharmaceutical and agrochemical candidates .

2,2-Difluoro-2-phenylacetonitrile: Why Simple Substitution is Not a Viable Procurement Strategy


Procurement of a generic phenylacetonitrile analog cannot be considered a direct substitute for 2,2-Difluoro-2-phenylacetonitrile due to the profound and quantifiable impact of the gem-difluoro substitution pattern at the alpha-carbon. Replacing the two fluorine atoms with hydrogen, as in phenylacetonitrile, drastically alters critical physicochemical parameters that dictate a molecule's behavior in both synthesis and subsequent biological applications. For instance, the calculated LogP of 2,2-Difluoro-2-phenylacetonitrile is approximately 2.3-2.5 [1], a significant increase from the LogP of unsubstituted phenylacetonitrile, which is around 1.56 [2]. This difference in lipophilicity directly influences membrane permeability, metabolic stability, and off-target binding in drug discovery programs [3]. Furthermore, the electron-withdrawing nature of the fluorine atoms changes the reactivity profile of the nitrile group and the aromatic ring, enabling distinct synthetic transformations not possible with non-fluorinated or mono-fluorinated analogs . Therefore, selecting 2,2-Difluoro-2-phenylacetonitrile is a deliberate choice based on its unique, quantifiable property set, which is not replicated by simpler, more readily available nitriles.

Quantitative Evidence for Selecting 2,2-Difluoro-2-phenylacetonitrile (CAS 2002-72-4)


Increased Lipophilicity as a Differentiator from Non-Fluorinated Analogs

The introduction of two fluorine atoms significantly enhances the compound's lipophilicity compared to its non-fluorinated parent, phenylacetonitrile. This is a key differentiator for applications requiring improved membrane permeability. The calculated LogP value for 2,2-Difluoro-2-phenylacetonitrile is 2.5 (XLogP3) [1], whereas the LogP for phenylacetonitrile is approximately 1.56 [2]. This represents a roughly 1-log unit increase, indicating a 10-fold higher partition coefficient in an octanol-water system.

Lipophilicity Drug Design ADME

Quantified Physicochemical Properties for Rational Experimental Design

The compound's well-defined physical properties provide a quantitative basis for planning synthesis, purification, and storage. Key measured parameters include a boiling point of 94-95 °C at 98 mmHg , a density of 1.202±0.06 g/cm³ (predicted) , and a refractive index of 1.471 . In contrast, the non-fluorinated analog phenylacetonitrile has a boiling point of 233-234 °C at 760 mmHg [1]. While these are different pressure conditions, the data for 2,2-Difluoro-2-phenylacetonitrile provides a specific and actionable reference point for vacuum distillation and handling, which is essential for its use as a volatile intermediate.

Physicochemical Properties Synthetic Planning Process Chemistry

Established Synthetic Viability via Modern, Mild Methodologies

While specific yield data for the synthesis of 2,2-Difluoro-2-phenylacetonitrile itself is not the differentiator, its position as a product of advanced fluorination chemistry provides a strong, class-level inference of its value. A scalable, mild cyanation of gem-difluoroalkenes has been developed to produce (hetero)arylacetonitrile derivatives [1]. This method features 'excellent yields, wide substrate scope, and broad functional group tolerance' and importantly 'avoids the use of toxic cyanating reagents or metal catalysis' [1]. The compound represents a member of this synthetically accessible and structurally diverse class of valuable building blocks. Its availability is therefore underpinned by a modern, green chemistry-aligned synthetic route, distinguishing it from compounds reliant on harsher or more hazardous methods.

Organic Synthesis Fluorination Green Chemistry

Target Applications for 2,2-Difluoro-2-phenylacetonitrile Based on Differentiated Properties


Medicinal Chemistry: Optimizing ADME Properties via Fluorination

2,2-Difluoro-2-phenylacetonitrile is an ideal building block for medicinal chemists aiming to improve the pharmacokinetic profile of a lead series. Its ~10-fold higher lipophilicity compared to phenylacetonitrile (LogP ~2.5 vs 1.56) [1] can be leveraged to enhance membrane permeability, potentially improving oral bioavailability. The electron-withdrawing gem-difluoro group can also increase the metabolic stability of the adjacent nitrile or any group attached to it, a common strategy for reducing clearance and extending half-life [2]. It serves as a critical intermediate for introducing these favorable properties into more complex pharmacophores, such as Cannabinoid Receptor 2 (CB2) Agonists .

Synthetic Organic Chemistry: Precise Control in Reaction Sequences

The unique reactivity profile conferred by the gem-difluoro group makes this compound a valuable synthetic intermediate for chemoselective transformations. The strong electron-withdrawing effect can be used to modulate the reactivity of the aromatic ring for subsequent electrophilic aromatic substitution or to stabilize adjacent carbanions . Its well-defined physical properties, including a boiling point of 94-95 °C at 98 mmHg , provide a clear operational window for purification by vacuum distillation, which is essential for obtaining high-purity material for sensitive downstream reactions.

Process Chemistry and Scale-up: A Gateway to Advanced Fluorinated Intermediates

For process chemists, the fact that this compound and its analogs can be synthesized via mild, scalable, and metal-free cyanation of gem-difluoroalkenes is a significant advantage [3]. This suggests a more sustainable and potentially cost-effective route for producing larger quantities compared to methods using toxic cyanide sources or transition metal catalysts. Its relatively low boiling point (under vacuum) also implies that it can be efficiently purified and transferred in a manufacturing setting, making it a practical choice for the synthesis of advanced pharmaceutical or agrochemical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-2-phenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.